Cas no 2171929-82-9 (3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid)
3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid
- EN300-1580630
- 3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid
- 2171929-82-9
-
- Inchi: 1S/C28H36N2O5/c1-4-16-30(17-15-25(31)32)26(33)28(5-2,6-3)19-29-27(34)35-18-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24H,4-6,15-19H2,1-3H3,(H,29,34)(H,31,32)
- InChI Key: YJCWSWQWHGSUOL-UHFFFAOYSA-N
- SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(CC)CC)N(CCC(=O)O)CCC
Computed Properties
- Exact Mass: 480.26242225g/mol
- Monoisotopic Mass: 480.26242225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 95.9Ų
3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1580630-0.05g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid |
2171929-82-9 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1580630-0.1g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid |
2171929-82-9 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1580630-0.25g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid |
2171929-82-9 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1580630-0.5g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid |
2171929-82-9 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1580630-1.0g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid |
2171929-82-9 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1580630-2.5g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid |
2171929-82-9 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1580630-5.0g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid |
2171929-82-9 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1580630-10.0g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid |
2171929-82-9 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1580630-50mg |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid |
2171929-82-9 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1580630-100mg |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid |
2171929-82-9 | 100mg |
$2963.0 | 2023-09-24 |
3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid
Research Briefing on 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid (CAS: 2171929-82-9)
The compound 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid (CAS: 2171929-82-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), making it a valuable tool for researchers aiming to develop novel therapeutic agents.
Recent studies have focused on optimizing the synthesis and application of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges related to steric hindrance and side reactions. The study emphasized the compound's role in facilitating the incorporation of non-natural amino acids into peptide chains, thereby expanding the scope of peptide-based drug discovery.
In addition to its synthetic utility, 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid has been investigated for its potential biological activities. Preliminary in vitro assays conducted by a research team at the University of Cambridge revealed moderate inhibitory effects against specific proteases implicated in neurodegenerative diseases. These findings, though preliminary, suggest that further structural modifications of this compound could yield promising leads for therapeutic development.
The compound's stability under various physiological conditions has also been a subject of recent investigation. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the Fmoc-protected derivative exhibits enhanced stability in aqueous environments compared to its unprotected counterparts. This property is particularly advantageous for applications in drug delivery systems where prolonged circulation time is desired.
Looking ahead, researchers are exploring the potential of 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid as a scaffold for the development of targeted therapies. Its modular structure allows for facile incorporation of various functional groups, enabling the design of compounds with tailored pharmacokinetic and pharmacodynamic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
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